molecular formula C5H5ClN2 B124133 2-Amino-5-chloropyridine CAS No. 1072-98-6

2-Amino-5-chloropyridine

Cat. No.: B124133
CAS No.: 1072-98-6
M. Wt: 128.56 g/mol
InChI Key: MAXBVGJEFDMHNV-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyridine is a chemical compound of significant interest within the field of organic chemistry. This compound, identified by its molecular formula C5H5ClN2, is a chlorinated derivative of pyridine. It is widely utilized in various chemical synthesis processes, particularly in the pharmaceutical industry where it serves as an essential intermediate in the production of numerous drugs . The compound is characterized by its off-white to light yellow crystalline appearance and has a molecular weight of 128.56 g/mol .

Mechanism of Action

Target of Action

2-Amino-5-chloropyridine is a synthetic intermediate . It is used in the synthesis of zopiclone , a non-benzodiazepine GABAA receptor agonist . Therefore, the primary target of this compound, when used in the synthesis of zopiclone, is the GABAA receptor.

Mode of Action

When it is used in the synthesis of zopiclone, the resulting compound acts as an agonist at the gabaa receptor . This means that zopiclone enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system .

Biochemical Pathways

Zopiclone, a compound synthesized using this compound, affects the gabaergic pathway . By enhancing the action of GABA, zopiclone increases inhibition in the central nervous system, leading to sedative and hypnotic effects .

Pharmacokinetics

Zopiclone, a compound synthesized using this compound, has been found in urine up to 16 hours after ingestion , suggesting it has a relatively long half-life.

Result of Action

Zopiclone acts as a sedative and hypnotic, inducing sleep and reducing anxiety .

Action Environment

The action of this compound is primarily in the laboratory environment, where it is used as a synthetic intermediate. Environmental factors such as temperature, pH, and solvent can influence the efficiency of the synthesis process. In terms of biological environment, the compound synthesized using this compound, zopiclone, is likely to be influenced by factors such as the patient’s metabolic rate, the presence of other drugs, and individual variations in GABAA receptor expression .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chloropyridine undergoes various types of reactions, including substitution reactions, oxidation, and reduction . The amino group enhances the nucleophilicity of the molecule, making it reactive towards electrophiles .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed conditions are less commonly documented.

Major Products:

Properties

IUPAC Name

5-chloropyridin-2-amine
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InChI

InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
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InChI Key

MAXBVGJEFDMHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H5ClN2
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DSSTOX Substance ID

DTXSID0073247
Record name 2-Amino-5-chloropyridine
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Molecular Weight

128.56 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Amino-5-chloropyridine
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CAS No.

1072-98-6
Record name 2-Amino-5-chloropyridine
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Record name 2-Amino-5-chloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-amino-5-chloropyridine?

A: this compound has the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound, including:

  • FTIR and FT-Raman spectroscopy: These techniques provide insights into the vibrational modes of the molecule, allowing for identification of functional groups and analysis of molecular structure. []
  • UV-Vis spectroscopy: This technique helps determine the electronic transitions within the molecule, providing information about its electronic structure and potential for light absorption. [, , ]
  • NMR spectroscopy (1H and 13C): These techniques offer detailed information about the structure and bonding within the molecule, identifying individual atoms and their chemical environments. [, , , , ]
  • Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation. [, ]

Q3: How does this compound behave in different solvent systems?

A: this compound exhibits varying solubilities depending on the solvent. It shows good solubility in common organic solvents like dichloromethane, chloroform, methanol, and acetonitrile. [, , ] Its solubility in water is limited. []

Q4: Is this compound stable under various conditions?

A4: this compound can degrade under certain conditions:

  • Alkaline hydrolysis: In alkaline environments, particularly at elevated pH and temperature, this compound can degrade, forming this compound as a major product. This degradation pathway is relevant for analyzing zopiclone in biological samples. [, , , ]
  • Photolysis and Photocatalysis: Under UV irradiation, both direct and TiO2-mediated photocatalytic degradation of this compound have been observed. These processes lead to the formation of various degradation products, including chloride ions, nitrates, and other breakdown products. [, ]

Q5: Does this compound form stable complexes with metal ions?

A: Yes, this compound can act as a ligand, coordinating with various transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II) to form stable complexes. [, , , , , , ] The coordination occurs primarily through the nitrogen atom of the pyridine ring and sometimes involves the amino group. [, , ]

Q6: Does this compound exhibit any catalytic activity?

A: While this compound itself is not typically used as a catalyst, it serves as a building block for synthesizing various compounds, some of which may possess catalytic properties. For instance, it can be used to synthesize Schiff base ligands, which are known to form complexes with metals and exhibit catalytic activity in various organic reactions. [, , ]

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry techniques have been applied to study various aspects of this compound:

  • DFT calculations: These calculations help determine the electronic structure, molecular geometry, vibrational frequencies, and intermolecular interactions of this compound. [, , ]
  • QSAR modeling: These models have been employed to predict the toxicity and genotoxicity of this compound and its related compounds. []

Q8: How do structural modifications of this compound affect its properties?

A8: Structural modifications significantly impact the properties of this compound:

  • Substitution on the pyridine ring: The presence and position of substituents like halogens (Cl, Br), alkyl groups (methyl), and amino groups can alter the electronic properties, hydrogen bonding capability, and overall reactivity of the molecule. [, , , , , , , ]
  • N-oxide formation: Converting the pyridine nitrogen to an N-oxide significantly impacts the molecule's electronic properties, basicity, and hydrogen bonding ability. [, ]
  • Formation of Schiff bases: Condensing this compound with aldehydes or ketones generates Schiff bases with modified electronic properties and coordination abilities, enabling their use as ligands in metal complexes. [, , ]

Q9: What are some strategies for improving the stability of this compound in formulations?

A9: While specific formulation strategies are not extensively discussed in the provided research, general approaches for enhancing the stability of compounds like this compound include:

  • Controlling pH: Using buffering agents to maintain a slightly acidic to neutral pH can prevent degradation via alkaline hydrolysis. [, ]
  • Protecting from light: Packaging in light-resistant containers can minimize photodegradation. [, ]

Q10: What analytical techniques are commonly used to detect and quantify this compound?

A10: Various analytical methods have been employed for analyzing this compound:

  • HPLC: High-performance liquid chromatography, often coupled with UV or diode array detection, enables separation and quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. [, , , ]
  • LC-MS/MS: This technique offers high sensitivity and selectivity for detecting and quantifying this compound and its metabolites in complex biological matrices. [, ]
  • HPTLC: High-performance thin-layer chromatography provides a rapid and cost-effective method for separating and quantifying this compound, particularly in pharmaceutical quality control. []
  • First-derivative spectrofluorimetry: This technique allows for sensitive and selective determination of this compound in pharmaceutical formulations and biological fluids. []
  • Micellar liquid chromatography: This technique offers an alternative approach for separating and quantifying this compound in pharmaceutical formulations and biological samples. []

Q11: What is known about the environmental fate and degradation of this compound?

A: While specific information on the environmental fate and degradation pathways of this compound is limited in the provided research, the photolysis and photocatalytic degradation studies suggest potential breakdown routes in the environment. [, ] Further research is needed to fully assess its environmental impact and persistence.

Q12: Are there any concerns regarding the ecotoxicological effects of this compound?

A12: The ecotoxicological effects of this compound require further investigation. Its structural similarity to other pyridine derivatives, some of which are known environmental pollutants, necessitates a thorough assessment of its potential impact on various organisms and ecosystems.

Q13: What are the main applications of this compound?

A13: this compound serves as a versatile building block in organic synthesis:

  • Pharmaceutical intermediate: It is a key intermediate in synthesizing zopiclone, a non-benzodiazepine hypnotic drug used to treat insomnia. [, , , , , , ]
  • Synthesis of heterocyclic compounds: It acts as a precursor for synthesizing various heterocyclic compounds, including imidazo[1,2-a]pyridines, thiazolo[5,4-b]pyridines, and chromene-2-one derivatives, which exhibit diverse biological activities. [, , , , , ]
  • Synthesis of Schiff bases: It readily forms Schiff bases with aldehydes and ketones, which find applications in coordination chemistry, catalysis, and material science. [, , ]

Q14: What are the current research directions for this compound?

A14: Current research on this compound focuses on:

  • Developing new synthetic methodologies: Researchers are exploring efficient and environmentally friendly approaches for synthesizing this compound and its derivatives. [, , , , ]
  • Exploring its applications in material science: Its ability to form metal complexes and participate in hydrogen bonding makes it an attractive building block for designing functional materials. [, , , ]
  • Understanding its environmental fate and toxicity: Assessing its potential risks to human health and the environment is crucial for its safe and sustainable use. [, , ]
  • Developing analytical methods for its detection and quantification: Accurate and sensitive methods for analyzing this compound in various matrices are essential for quality control, environmental monitoring, and clinical applications. [, , , , , ]

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